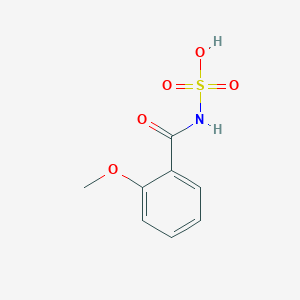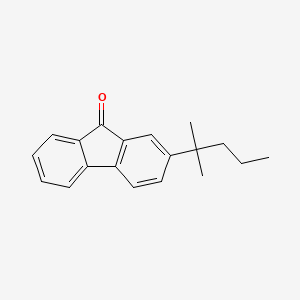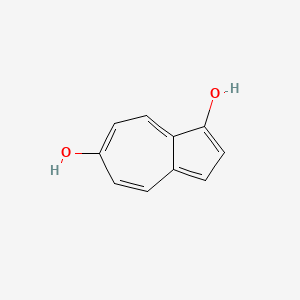
(2-Methoxybenzoyl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxybenzoyl)sulfamic acid is an organic compound that features a benzoyl group substituted with a methoxy group at the 2-position and a sulfamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzoyl)sulfamic acid typically involves the reaction of 2-methoxybenzoic acid with sulfamic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the sulfamic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or the use of catalysts to enhance the reaction rate. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzoyl)sulfamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The sulfamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfamic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, benzyl derivatives, and various substituted sulfamic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methoxybenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2-Methoxybenzoyl)sulfamic acid involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfamic acid group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Sulfamic Acid: A simpler analog with a similar sulfamic acid group but lacking the benzoyl and methoxy substituents.
(4-Methoxybenzoyl)sulfamic Acid: A positional isomer with the methoxy group at the 4-position instead of the 2-position.
Benzenesulfonic Acid: A related compound with a sulfonic acid group instead of a sulfamic acid group.
Uniqueness
(2-Methoxybenzoyl)sulfamic acid is unique due to the presence of both the methoxy and sulfamic acid groups, which confer distinct chemical reactivity and potential applications. The specific positioning of the methoxy group at the 2-position also influences its chemical behavior and interactions with other molecules.
Properties
CAS No. |
89782-95-6 |
|---|---|
Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
(2-methoxybenzoyl)sulfamic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-5-3-2-4-6(7)8(10)9-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
VRPWYWSWTDAIRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)


![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)



![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)


